molecular formula C18H22N2O5S B4849016 5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No. B4849016
M. Wt: 378.4 g/mol
InChI Key: CJCOATBFSQDQTM-UHFFFAOYSA-N
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Description

5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a selective inhibitor of Aurora A kinase, which plays a crucial role in regulating cell division. Aurora A kinase is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide binds to the ATP-binding site of Aurora A kinase and inhibits its activity, leading to mitotic spindle defects and cell cycle arrest.
Biochemical and Physiological Effects:
5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been shown to induce mitotic spindle defects, cell cycle arrest, and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal models, 5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been shown to inhibit tumor growth and prolong survival. 5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it a potential candidate for clinical trials.

Advantages and Limitations for Lab Experiments

5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has several advantages as an anticancer agent, including its selectivity for Aurora A kinase, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity to normal cells, the need for further optimization of its dosing regimen, and the need for more extensive preclinical studies to evaluate its safety and efficacy.

Future Directions

There are several potential future directions for the development of 5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide as an anticancer agent. These include:
1. Clinical trials to evaluate its safety and efficacy in cancer patients.
2. Combination therapy with other anticancer agents to improve its efficacy.
3. Development of more potent and selective Aurora A kinase inhibitors.
4. Evaluation of its potential as a radio-sensitizer in cancer therapy.
5. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.

Scientific Research Applications

5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been extensively studied for its anticancer properties in preclinical studies using various cancer cell lines and animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the mitotic spindle assembly. 5-{[(3-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-methoxy-N-methyl-5-[(3-propan-2-yloxyphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-12(2)25-14-7-5-6-13(10-14)20-26(22,23)15-8-9-17(24-4)16(11-15)18(21)19-3/h5-12,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOATBFSQDQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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